molecular formula C6H10N2O B13071152 (3R,4R)-3-hydroxypiperidine-4-carbonitrile

(3R,4R)-3-hydroxypiperidine-4-carbonitrile

Cat. No.: B13071152
M. Wt: 126.16 g/mol
InChI Key: ZDIRWPHDIWKANE-RITPCOANSA-N
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Description

(3R,4R)-3-hydroxypiperidine-4-carbonitrile is a chiral compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-hydroxypiperidine-4-carbonitrile can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the compound can be synthesized via a multi-step process starting from commercially available precursors. The key steps typically include the formation of the piperidine ring, introduction of the hydroxyl group, and the addition of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-hydroxypiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group produces a primary amine.

Scientific Research Applications

(3R,4R)-3-hydroxypiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-3-hydroxypiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-hydroxypiperidine-4-carbonitrile: This stereoisomer has a different configuration at the 4-position, leading to distinct chemical and biological properties.

    (3S,4R)-3-hydroxypiperidine-4-carbonitrile: Another stereoisomer with unique characteristics compared to the (3R,4R) form.

    (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine: A related compound with an additional hydroxymethyl group.

Uniqueness

(3R,4R)-3-hydroxypiperidine-4-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3R,4R)-3-hydroxypiperidine-4-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-2,4H2/t5-,6+/m1/s1

InChI Key

ZDIRWPHDIWKANE-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1C#N)O

Canonical SMILES

C1CNCC(C1C#N)O

Origin of Product

United States

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